N-(2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide
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Description
N-(2-oxoindolin-5-yl)-1-(p-tolyl)methanesulfonamide, also known as OTS964, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research.
Scientific Research Applications
Photo-Induced Catalyst-Free Reactions
- A study by Zhou, Xia, and Wu (2016) reports a photo-induced, catalyst-free reaction involving N-(2-iodoaryl)acrylamide, sulfur dioxide, and hydrazine to generate (2-oxoindolin-3-yl)methanesulfonohydrazides. This process notably features the easy incorporation of the sulfonyl group without the need for metals or photo-redox catalysts (Zhou, Xia, & Wu, 2016).
Inhibition Properties in Biochemistry
- Research by Huang et al. (2006) highlights the inhibition properties of similar quinolinyl sulfonamides on methionine aminopeptidase (MetAP), emphasizing the role of metal concentration in the inhibition process (Huang et al., 2006).
Structural Studies and Supramolecular Assembly
- Dey et al. (2015) conducted a structural study on nimesulidetriazole derivatives, including N-(2-phenoxy-4-(4-p-tolyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, revealing insights into the nature of intermolecular interactions in these compounds (Dey et al., 2015).
Self-Association and Conformation Studies
- A study on the structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide by Sterkhova, Moskalik, and Shainyan (2014) explored its behavior in different solvents and crystal forms (Sterkhova, Moskalik, & Shainyan, 2014).
Antitumor Activity
- Chilin et al. (2009) investigated novel amsacrine analogs, including N-[4-(2'-oxo-2H-pyrano[2,3-b]quinolin-5'-ylamino)-phenyl]-methanesulfonamides, for their antitumor activity and interaction with double-stranded DNA (Chilin et al., 2009).
Molecular and Supramolecular Structures
- Jacobs, Chan, and O'Connor (2013) reported on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, providing insights into their potential as ligands for metal coordination (Jacobs, Chan, & O'Connor, 2013).
properties
IUPAC Name |
1-(4-methylphenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-2-4-12(5-3-11)10-22(20,21)18-14-6-7-15-13(8-14)9-16(19)17-15/h2-8,18H,9-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQOMNHQTRNJFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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